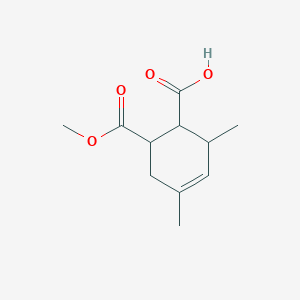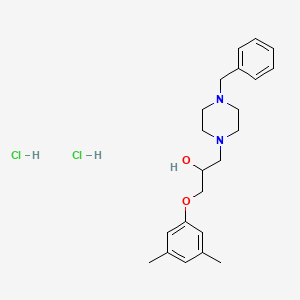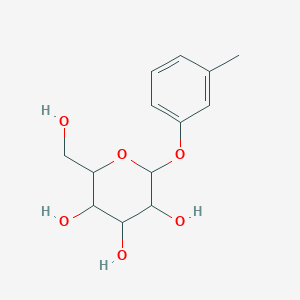
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. This compound, also known as MNBA, has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide may also interact with certain receptors in the brain, such as the nicotinic acetylcholine receptor, which has been linked to cognitive function.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain. 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in medicinal chemistry research. However, 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide. One potential area of research is the development of 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide's potential as an anti-inflammatory agent, particularly in the treatment of neuroinflammatory disorders such as Alzheimer's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide and its potential applications in medicinal chemistry research.
Métodos De Síntesis
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide can be synthesized using various methods, including the reaction of 4-methoxybenzoic acid with 2-methoxy-4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-methoxybenzoyl chloride with 2-methoxy-4-nitroaniline in the presence of a base such as triethylamine. The yields of 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide obtained using these methods range from 50% to 80%.
Aplicaciones Científicas De Investigación
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function. 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-6-3-10(4-7-12)15(18)16-13-8-5-11(17(19)20)9-14(13)22-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOYNKYUFZQCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B4923105.png)

![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-3-methyl-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4923116.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4923133.png)

![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4923153.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4923159.png)
![N-({5-[(3-anilino-3-oxopropyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4923162.png)
![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4923164.png)

![1-(3-methylphenyl)-5-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923181.png)
![(4-methyl-2,6-dinitrophenyl)[4-(pentyloxy)phenyl]amine](/img/structure/B4923191.png)
![1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4923199.png)